H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH is a synthetic peptide composed of 14 amino acids. This peptide sequence is notable for its inclusion of both L- and D-arginine residues, which can influence its biological activity and stability. Peptides like this one are often studied for their potential therapeutic applications, particularly in the fields of neurology and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and fully deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
For large-scale production, the same SPPS method is employed but optimized for efficiency and yield. Automated peptide synthesizers are often used to streamline the process. Additionally, purification steps such as HPLC (high-performance liquid chromatography) are crucial to obtain the desired peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-methylmorpholine (NMM).
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and interaction with receptors.
Medicine: Explored for potential therapeutic uses, such as in the treatment of neurological disorders or as an immunomodulatory agent.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH involves its interaction with specific molecular targets, such as receptors on cell surfaces. The peptide can bind to these receptors, triggering a cascade of intracellular signaling pathways. This can result in various biological effects, including modulation of immune responses or alteration of neuronal activity.
Comparison with Similar Compounds
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH: can be compared to other peptides with similar sequences or functions:
Leu-enkephalin: A pentapeptide with analgesic properties.
Dynorphin A: A peptide involved in pain modulation and stress response.
Neuropeptide Y: A peptide that regulates appetite and energy balance.
These peptides share structural similarities but differ in their specific amino acid sequences and biological activities. This compound is unique due to its specific sequence and the inclusion of D-arginine residues, which can enhance its stability and activity.
Properties
IUPAC Name |
6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H127N27O15/c1-43(2)37-55(101-68(113)57(40-45-17-6-5-7-18-45)93-60(105)42-91-59(104)41-92-61(106)48(78)39-46-26-28-47(103)29-27-46)66(111)96-51(22-13-33-88-73(81)82)63(108)94-50(21-12-32-87-72(79)80)62(107)95-52(23-14-34-89-74(83)84)64(109)98-53(24-15-35-90-75(85)86)70(115)102-36-16-25-58(102)69(114)97-49(19-8-10-30-76)65(110)100-56(38-44(3)4)67(112)99-54(71(116)117)20-9-11-31-77/h5-7,17-18,26-29,43-44,48-58,103H,8-16,19-25,30-42,76-78H2,1-4H3,(H,91,104)(H,92,106)(H,93,105)(H,94,108)(H,95,107)(H,96,111)(H,97,114)(H,98,109)(H,99,112)(H,100,110)(H,101,113)(H,116,117)(H4,79,80,87)(H4,81,82,88)(H4,83,84,89)(H4,85,86,90) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARJCTQEOHKYQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H127N27O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648683 |
Source
|
Record name | Tyrosylglycylglycylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyllysylleucyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1647.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125357-12-2 |
Source
|
Record name | Tyrosylglycylglycylphenylalanylleucyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyllysylleucyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.